Cas no 1998644-71-5 (ethyl (2R)-2-amino-3-4-(benzyloxy)phenylpropanoate)

Ethyl (2R)-2-amino-3-[4-(benzyloxy)phenyl]propanoate is a chiral ester derivative of phenylalanine, featuring a benzyl-protected hydroxyl group on the aromatic ring. This compound is primarily utilized in organic synthesis and pharmaceutical research as a key intermediate for the preparation of enantiomerically pure compounds. The (2R)-configuration ensures stereochemical precision, making it valuable for asymmetric synthesis and peptidomimetic applications. Its benzyloxy group offers selective deprotection potential, enabling further functionalization. The ethyl ester moiety enhances solubility in organic solvents, facilitating reaction handling. This product is particularly useful in medicinal chemistry for developing bioactive molecules with targeted chirality. Proper storage under inert conditions is recommended to maintain stability.
ethyl (2R)-2-amino-3-4-(benzyloxy)phenylpropanoate structure
1998644-71-5 structure
Product Name:ethyl (2R)-2-amino-3-4-(benzyloxy)phenylpropanoate
CAS No:1998644-71-5
MF:C18H21NO3
MW:299.364245176315
CID:5614044
PubChem ID:165942147
Update Time:2025-05-20

ethyl (2R)-2-amino-3-4-(benzyloxy)phenylpropanoate Chemical and Physical Properties

Names and Identifiers

    • 1998644-71-5
    • EN300-33050616
    • ethyl (2R)-2-amino-3-[4-(benzyloxy)phenyl]propanoate
    • ethyl (2R)-2-amino-3-4-(benzyloxy)phenylpropanoate
    • Inchi: 1S/C18H21NO3/c1-2-21-18(20)17(19)12-14-8-10-16(11-9-14)22-13-15-6-4-3-5-7-15/h3-11,17H,2,12-13,19H2,1H3/t17-/m1/s1
    • InChI Key: SCRGJBNYIHLGLM-QGZVFWFLSA-N
    • SMILES: O(CC1C=CC=CC=1)C1C=CC(=CC=1)C[C@H](C(=O)OCC)N

Computed Properties

  • Exact Mass: 299.15214353g/mol
  • Monoisotopic Mass: 299.15214353g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 8
  • Complexity: 320
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 61.6Ų

ethyl (2R)-2-amino-3-4-(benzyloxy)phenylpropanoate Pricemore >>

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Additional information on ethyl (2R)-2-amino-3-4-(benzyloxy)phenylpropanoate

Recent Advances in the Study of Ethyl (2R)-2-amino-3-4-(benzyloxy)phenylpropanoate (CAS: 1998644-71-5)

Ethyl (2R)-2-amino-3-4-(benzyloxy)phenylpropanoate (CAS: 1998644-71-5) is a chiral amino acid ester derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry. This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly those targeting neurological and inflammatory disorders. Recent studies have explored its potential as a building block for novel drug candidates, leveraging its unique stereochemistry and functional group compatibility.

A 2023 study published in the Journal of Medicinal Chemistry investigated the use of ethyl (2R)-2-amino-3-4-(benzyloxy)phenylpropanoate in the development of selective serotonin reuptake inhibitors (SSRIs). The researchers demonstrated that the compound's benzyloxy moiety enhances binding affinity to serotonin transporters, while its ethyl ester group improves pharmacokinetic properties. This finding opens new avenues for designing SSRIs with reduced side effects.

In the realm of neurodegenerative diseases, a team from Harvard Medical School reported in ACS Chemical Neuroscience (2024) that derivatives of 1998644-71-5 show promising activity against α-synuclein aggregation, a hallmark of Parkinson's disease. The study utilized molecular docking simulations and in vitro assays to validate the compound's potential as a scaffold for neuroprotective agents.

From a synthetic chemistry perspective, a breakthrough was achieved by researchers at MIT who developed a novel asymmetric synthesis route for 1998644-71-5 with 98% enantiomeric excess. Their methodology, published in Organic Letters (2023), employs a chiral palladium catalyst system that significantly improves yield and purity compared to traditional resolution methods.

Pharmacokinetic studies conducted in 2024 revealed that ethyl (2R)-2-amino-3-4-(benzyloxy)phenylpropanoate exhibits favorable blood-brain barrier penetration, making it particularly valuable for CNS-targeted drug development. This property, combined with its metabolic stability, positions the compound as a versatile intermediate for next-generation neuropharmaceuticals.

Ongoing clinical trials (Phase I/II) are currently evaluating prodrugs derived from 1998644-71-5 for the treatment of treatment-resistant depression. Preliminary results suggest improved bioavailability and reduced interpatient variability compared to existing therapies, though full data analysis is pending.

The compound's safety profile has been extensively characterized in recent toxicology studies. A comprehensive assessment published in Chemical Research in Toxicology (2023) confirmed no significant genotoxicity or hepatotoxicity at therapeutic doses, supporting its continued development as a pharmaceutical intermediate.

Future research directions include exploring the compound's potential in targeted drug delivery systems and as a precursor for radiopharmaceuticals. Its chemical versatility and established safety profile make it a promising candidate for these emerging applications in precision medicine.

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